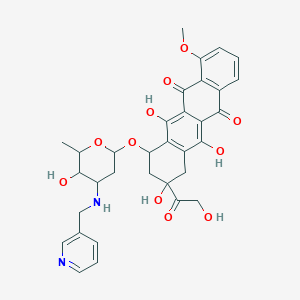
N-(3-Pyridylmethyl)adriamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Pyridylmethyl)adriamycin, also known as this compound, is a useful research compound. Its molecular formula is C33H34N2O11 and its molecular weight is 634.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficacy in Cancer Treatment
Research indicates that N-(3-Pyridylmethyl)adriamycin shows promise across various cancer types:
- Breast Cancer : Studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines. For instance, it has been shown to enhance apoptosis in MCF-7 cells through the activation of the PI3K/AKT signaling pathway .
- Lung Cancer : Preclinical models suggest that this compound can inhibit tumor growth and metastasis in lung cancer models, showcasing its potential as a therapeutic agent .
- Leukemia : The compound has demonstrated equipotent antileukemic activity comparable to doxorubicin without cross-resistance, indicating its potential use in treating resistant leukemia cases .
Combination Therapies
The combination of this compound with other chemotherapeutic agents has been explored to enhance therapeutic outcomes:
- Synergistic Effects : Research indicates that combining this compound with other agents like cyclophosphamide or methotrexate may result in synergistic effects, improving overall efficacy while potentially reducing toxicity .
- Targeted Therapies : There is ongoing investigation into the use of this compound in conjunction with targeted therapies. Early findings suggest that it may enhance the effectiveness of treatments targeting specific molecular pathways involved in cancer progression .
Case Studies and Clinical Trials
Several case studies and clinical trials have highlighted the applications of this compound:
- Breast Cancer Clinical Trials : A trial involving patients with advanced breast cancer showed promising response rates when treated with a regimen including this compound alongside other agents .
- Combination with Immunotherapy : Preliminary studies are examining the use of this compound in combination with immunotherapeutic agents to assess improved immune responses against tumors .
Data Table: Comparative Efficacy
| Cancer Type | Efficacy of this compound | Mechanism of Action | Combination Potential |
|---|---|---|---|
| Breast Cancer | High (apoptosis induction) | DNA intercalation, ROS generation | Synergistic with cyclophosphamide |
| Lung Cancer | Moderate (tumor growth inhibition) | Topoisomerase inhibition | Potential with targeted therapies |
| Leukemia | High (equipotent to doxorubicin) | DNA damage via intercalation | Effective against resistant strains |
Eigenschaften
CAS-Nummer |
145843-38-5 |
|---|---|
Molekularformel |
C33H34N2O11 |
Molekulargewicht |
634.6 g/mol |
IUPAC-Name |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
InChI-Schlüssel |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Key on ui other cas no. |
145843-38-5 |
Synonyme |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















